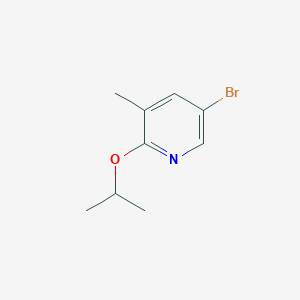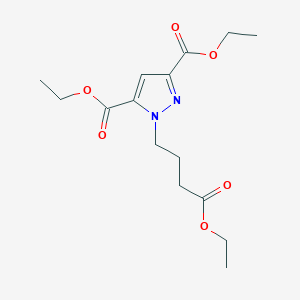![molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5](/img/structure/B1322602.png)
Spiro[isochroman-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique bicyclic structure where an isochroman ring is fused with a piperidine ring through a single spiro carbon atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Spiro[isochroman-1,4’-piperidin]-3-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is released from mast cells during an immune response. It plays a crucial role in inflammation and allergic reactions .
Mode of Action
It is believed that the compound interacts with this target, leading to changes in the biochemical processes associated with inflammation and allergic reactions .
Biochemical Pathways
Given its target, it is likely involved in the regulation of inflammatory and allergic response pathways .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
Given its target, it is likely that the compound has anti-inflammatory and anti-allergic effects .
Action Environment
Like all drugs, factors such as temperature, ph, and the presence of other compounds can potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[isochroman-1,4’-piperidin]-3-one typically involves the condensation of isochroman derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of isochroman-1,4-dione with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Spiro[isochroman-1,4’-piperidin]-3-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has been studied for its potential to inhibit histamine release from mast cells.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indole-3,4’-piperidin]-2-one
- Spiro[chromane-2,4’-piperidin]-4-one
- Spiro[benzofuran-3,4’-piperidin]-5-one
Uniqueness
Spiro[isochroman-1,4’-piperidin]-3-one is unique due to its specific fusion of an isochroman ring with a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQMWXINXCTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627357 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252002-14-5 |
Source


|
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)


![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
